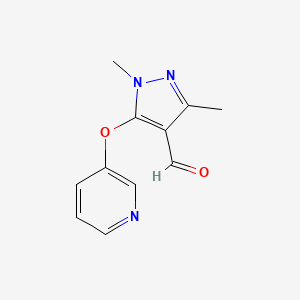
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 1,3-dimethyl substitution indicates that there are methyl groups attached to the first and third carbon atoms of the pyrazole ring. The 5-(pyridin-3-yloxy) substitution suggests an ether linkage to a pyridine ring at the 5th position of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, pyrazoles are aromatic and stable. They are often solids at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : Singh et al. (2014) explored the synthesis of a pyrazole derivative, providing a basis for understanding the chemical properties and synthesis pathways that could be relevant for the compound . This research highlights the potential for creating a variety of heterocyclic compounds, such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans, indicating a broad spectrum of applications in chemical synthesis and drug development (Singh, Rawat, & Sahu, 2014).
Crystal and Molecular Structure Analysis : The study by Shearer, Twiss, and Wade (1980) on the structure of dimethylindium-pyridine-2-carbaldehyde oximate highlights the importance of crystal and molecular structure analysis in understanding the interaction potential of compounds. Such analyses are crucial for applications in materials science and nanotechnology (Shearer, Twiss, & Wade, 1980).
Photophysical Properties and Catalysis
Photophysical Properties : Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde and studied its photophysical properties. This indicates the potential for applications in the development of fluorescent materials or sensors based on the structural properties of compounds like 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde (Patil, Shelar, Rote, Toche, & Jachak, 2010).
Catalysis : Rahmani et al. (2018) reported the efficient synthesis of pyridine-pyrimidines catalyzed by ionic liquids, demonstrating the role of catalysis in facilitating complex chemical reactions. This suggests potential catalytic applications for related compounds in synthesizing complex molecular structures (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Antimicrobial Activity
- Antibacterial Activity of Pyrazolopyridine Derivatives : Panda, Karmakar, and Jena (2011) synthesized pyrazolopyridine derivatives and tested their antibacterial activity, showing potential for antimicrobial applications. This suggests that compounds with similar structures could be explored for their antimicrobial properties (Panda, Karmakar, & Jena, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(7-15)11(14(2)13-8)16-9-4-3-5-12-6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXJLYNLGQWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2841171.png)
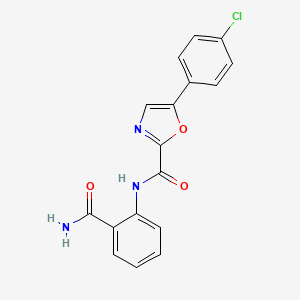
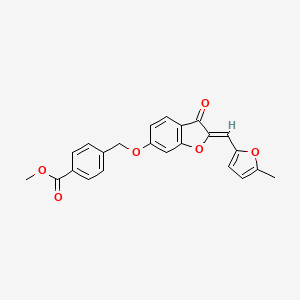
![3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B2841174.png)
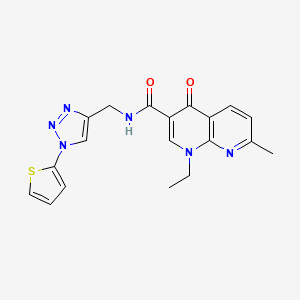

![13-fluoro-5-[3-(2-methoxyphenyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2841179.png)
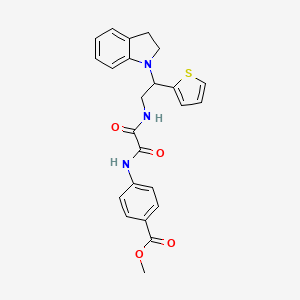
![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide](/img/structure/B2841183.png)
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2841185.png)
![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)
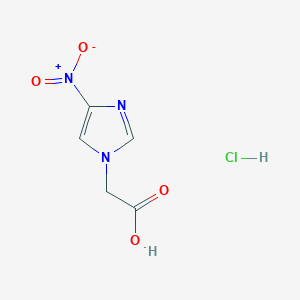
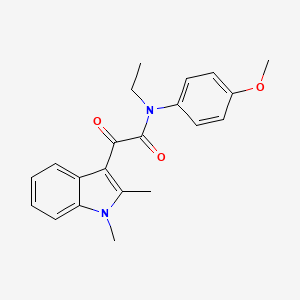
![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)
